![molecular formula C22H19N3O2S B12215423 1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide](/img/structure/B12215423.png)
1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a quinoline core, a thiazole ring, and various functional groups, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Thiazole Ring: The thiazole ring can be introduced through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final assembly of the molecule involves coupling reactions to attach the thiazole ring to the quinoline core. This can be achieved through various coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, process intensification, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: This compound shares some structural similarities but lacks the quinoline and thiazole rings.
4-Hydroxy-2-quinolones: These compounds have a similar quinoline core but differ in the functional groups and additional rings attached.
Uniqueness
1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide is unique due to its combination of a quinoline core, a thiazole ring, and various functional groups
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-6-carboxamide |
InChI |
InChI=1S/C22H19N3O2S/c1-3-25-14(2)11-20(26)17-12-16(9-10-19(17)25)21(27)24-22-23-18(13-28-22)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,23,24,27) |
InChI Key |
LVNUOGRFIBXQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-chlorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12215343.png)
![3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12215346.png)
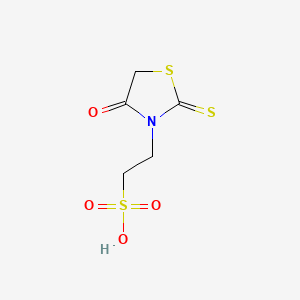
![1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-methoxybenzyl)methanamine](/img/structure/B12215354.png)
![5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12215360.png)
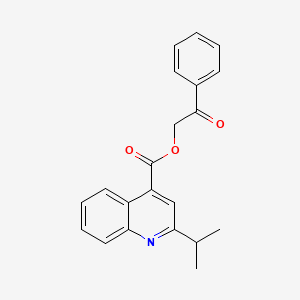
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12215383.png)
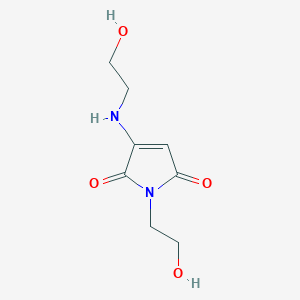
![4-{[3-fluoro-4-(propan-2-yloxy)phenyl]carbonyl}-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12215405.png)
![(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12215413.png)
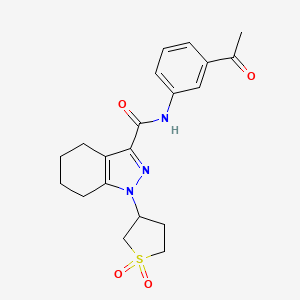
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215431.png)
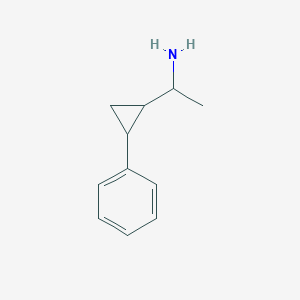
![Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy-](/img/structure/B12215441.png)
